molecular formula C11H12BrN3O B13901546 N-(5-bromo-1H-indazol-3-yl)butanamide

N-(5-bromo-1H-indazol-3-yl)butanamide

Cat. No.: B13901546
M. Wt: 282.14 g/mol
InChI Key: PNWYWYJIUUVNSA-UHFFFAOYSA-N
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Description

N-(5-bromo-1H-indazol-3-yl)butanamide is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 5-position of the indazole ring and a butanamide group attached to the nitrogen atom at the 1-position makes this compound unique. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1H-indazol-3-yl)butanamide typically involves the following steps:

    Bromination of Indazole: The starting material, indazole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of Butanamide: The brominated indazole is then reacted with butanoyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1H-indazol-3-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Oxidized forms of the compound.

    Reduction Products: Reduced forms such as amines.

    Coupling Products: Complex indazole-based structures.

Scientific Research Applications

N-(5-bromo-1H-indazol-3-yl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: It is used in research to understand its effects on various biological pathways and targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-1H-indazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-1H-indazol-3-yl)butanamide
  • N-(5-chloro-1H-indazol-3-yl)butanamide
  • N-(5-methyl-1H-indazol-3-yl)butanamide

Uniqueness

N-(5-bromo-1H-indazol-3-yl)butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions with biological targets, making this compound distinct from its analogs.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

N-(5-bromo-1H-indazol-3-yl)butanamide

InChI

InChI=1S/C11H12BrN3O/c1-2-3-10(16)13-11-8-6-7(12)4-5-9(8)14-15-11/h4-6H,2-3H2,1H3,(H2,13,14,15,16)

InChI Key

PNWYWYJIUUVNSA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=C(C=C2)Br

Origin of Product

United States

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